[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide
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Overview
Description
[S®]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide is a complex organic compound that features a unique combination of phosphanyl and sulfinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of a cyclohexyl derivative with a dicyclohexylphosphanyl phenyl compound under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylacetamide (DMAc) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phosphanyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group can yield sulfonamides, while substitution reactions involving the phosphanyl group can produce a variety of phosphine derivatives.
Scientific Research Applications
[S®]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide has several applications in scientific research:
Chemistry: It is used as a ligand in catalytic reactions, particularly in asymmetric synthesis where it helps to induce chirality in the products.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug design.
Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which [S®]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide exerts its effects involves its ability to coordinate with metal centers in catalytic reactions. The phosphanyl group acts as a strong electron donor, stabilizing the metal center and facilitating various catalytic processes. The sulfinamide group can also participate in hydrogen bonding and other interactions, enhancing the compound’s overall reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
[S®]-N-[(1S)-1-[2-(Diphenylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide: Similar structure but with diphenylphosphanyl instead of dicyclohexylphosphanyl.
[S®]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-ethyl-2-propanesulfinamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of [S®]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide lies in its combination of steric and electronic properties provided by the dicyclohexylphosphanyl and sulfinamide groups. This combination allows for high selectivity and efficiency in catalytic reactions, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C29H48NOPS |
---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
(R)-N-[(S)-cyclohexyl-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C29H48NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h13-14,21-25,28,30H,4-12,15-20H2,1-3H3/t28-,33+/m0/s1 |
InChI Key |
MMMATOAROHABTM-QPQHGXMVSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@@H](C1CCCCC1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1CCCCC1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
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